molecular formula C20H17N3O2S2 B3019426 4-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-37-1

4-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B3019426
CAS No.: 896679-37-1
M. Wt: 395.5
InChI Key: ZUECSFHVUHUMPI-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a thiazolo[5,4-b]pyridine scaffold. This heterocyclic core is notable for its pharmacological relevance, particularly in kinase inhibition and enzyme modulation . The compound’s structure combines a sulfonamide group, a methyl-substituted benzene ring, and a thiazolo-pyridine moiety, which collectively influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-methyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c1-13-5-8-16(9-6-13)27(24,25)23-17-10-7-15(12-14(17)2)19-22-18-4-3-11-21-20(18)26-19/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUECSFHVUHUMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often include heating and the use of solvents like ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its ability to inhibit specific enzymes involved in key biological pathways. Notably, it has shown promise in:

  • Enzyme Inhibition: It acts as an inhibitor of phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer cell proliferation pathways. This inhibition can lead to reduced tumor growth and improved outcomes in cancer therapies .
  • Anticancer Properties: The compound's ability to modulate signaling pathways makes it a candidate for anticancer drug development, particularly targeting cancers that rely on PI3K signaling .

Biological Research

Research has demonstrated that 4-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide interacts with various biological targets:

  • Structure–Activity Relationship (SAR): Studies have shown that modifications in the substituents significantly affect the compound's biological potency and selectivity against different targets .
  • Potential for Drug Development: The thiazolo[5,4-b]pyridine moiety is essential for its pharmacological properties, making it a valuable scaffold for designing new therapeutic agents .

Synthetic Applications

The synthesis of this compound involves multiple steps, including the formation of the thiazolo[5,4-b]pyridine core followed by amidation to produce the final sulfonamide product. Techniques such as microwave-assisted synthesis are often employed to enhance yield and efficiency .

Case Study 1: Anticancer Activity

In a study published in a reputable journal, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in cancer cells through PI3K pathway modulation .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound. It was found to selectively inhibit PI3K isoforms involved in cancer progression, demonstrating a promising therapeutic index compared to existing treatments .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazolo[5,4-b]pyridine Derivatives

  • Compound 6h (3-(trifluoromethyl)phenyl-substituted thiazolo[5,4-b]pyridine): Exhibits moderate c-KIT inhibitory activity (IC₅₀ = 9.87 µM) due to optimal hydrophobic interactions in the enzyme’s binding pocket . In contrast, the target compound lacks the trifluoromethyl group, which may reduce its affinity for c-KIT.
  • Compound 1 ((R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide): Incorporates an additional imidazole ring, enhancing structural complexity and likely altering solubility and target selectivity compared to the simpler thiazolo-pyridine scaffold of the target compound .

Benzenesulfonamide Derivatives

  • 4-Methyl-N-(5-Methoxy-2-(pyridin-2-yl)benzyl)benzenesulfonamide (3b) : Features a pyridinyl-benzyl group, yielding a 70% synthesis efficiency. Its methoxy substituent may enhance solubility but reduce metabolic stability compared to the methyl group in the target compound .
  • N-(3,5-Dimethoxyphenyl)-4-methyl-N-(3-phenylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide (3aa) : Demonstrates a 72% yield and lower melting point (209–210°C) than the target compound, suggesting differences in crystallinity due to bulkier substituents .
Physicochemical Properties
  • Melting Points and Solubility: Compound Melting Point (°C) Notable Features Reference 3z 262–263 High crystallinity 3aa 209–210 Lower crystallinity Target Compound N/A Likely intermediate range —
  • Spectroscopic Data : Analogues like 3b and 3c exhibit distinct ¹H NMR shifts (e.g., aromatic protons at δ 7.2–8.1 ppm), which can guide structural elucidation of the target compound .

Biological Activity

4-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its structural features that may confer various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC20_{20}H17_{17}N3_{3}O2_{2}S2_{2}
Molecular Weight395.5 g/mol
CAS Number896679-37-1

The thiazolo[5,4-b]pyridine moiety is crucial for its biological activity, contributing to various pharmacological effects.

Antibacterial Activity

Research indicates that compounds featuring thiazole and sulfonamide groups exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown potent activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain derivatives displayed low minimum inhibitory concentrations (MICs), indicating strong antibacterial efficacy against strains like Staphylococcus aureus and Acinetobacter xylosoxidans .

Anticancer Activity

The compound's anticancer potential has been explored through various studies. A notable investigation demonstrated that thiazole-containing compounds could inhibit cancer cell proliferation effectively. For example, compounds structurally related to this compound exhibited IC50 values ranging from 0.20 to 48.0 μM against multiple cancer cell lines, including A549 (lung cancer) and C6 (glioma) . The mechanism of action often involves the inhibition of key enzymes involved in DNA replication and repair.

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of DNA Gyrase : Compounds with similar structures have been shown to inhibit bacterial topoisomerases, crucial for DNA replication .
  • Cell Cycle Arrest : Some thiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .

Study 1: Antibacterial Efficacy

A study focused on synthesizing thiazole-sulfonamide derivatives revealed that certain modifications enhanced antibacterial activity significantly. The synthesized compounds were tested against various bacterial strains, showing promising results with MIC values as low as 3.9 μg/mL for specific derivatives .

Study 2: Anticancer Evaluation

In another investigation, a series of thiazole-based compounds were evaluated for their anticancer properties using the National Cancer Institute's human cancer cell line panel. The results indicated that some derivatives had selective cytotoxicity against specific cancer types, with mechanisms linked to apoptosis induction and inhibition of proliferation pathways .

Q & A

Q. Methodological Answer :

  • 1H^1H- and 13C^{13}C-NMR : Identify aromatic protons (δ 7.1–8.3 ppm) and sulfonamide SO2_2 group (δ 42–45 ppm for 13C^{13}C) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1320–1350 cm1^{-1} and 1140–1160 cm1^{-1}) .
  • HRMS : Verify molecular ion [M+H]+^+ with < 2 ppm error .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer :
Address discrepancies via:

Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and incubation times .

Solubility Checks : Measure solubility in assay buffers (e.g., PBS with 0.1% Tween-80) to rule out false negatives .

Meta-Analysis : Compare data across ≥3 independent studies using fixed-effects models to identify outliers .

Basic: What functional group transformations are feasible for derivatizing this compound?

Q. Methodological Answer :

  • Oxidation : Convert methyl groups to carboxylic acids using KMnO4_4/H2_2SO4_4 under reflux .
  • Reduction : Reduce thiazolo rings to dihydrothiazoles with NaBH4_4/NiCl2_2 .
  • Halogenation : Introduce bromine at the pyridine C5 position using NBS/AIBN .

Advanced: How can pharmacokinetic properties (e.g., metabolic stability) be optimized?

Q. Methodological Answer :

  • Trifluoromethyl Incorporation : Replace methyl groups with CF3_3 to enhance lipophilicity (logP +0.5) and reduce CYP450 metabolism .
  • Prodrug Strategies : Mask sulfonamide as a tert-butyl carbamate for improved oral bioavailability .
  • In Vitro Testing : Use liver microsomes (human/rat) to measure t1/2_{1/2} and identify metabolic hotspots via LC-MS/MS .

Advanced: What computational methods predict this compound’s target selectivity?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3ERT for kinases) to calculate binding affinities (ΔG < -8 kcal/mol) .
  • QSAR Modeling : Train models on IC50_{50} data from >50 analogs with descriptors like polar surface area and H-bond donors .
  • MD Simulations : Run 100-ns trajectories (AMBER) to assess protein-ligand stability (RMSD < 2 Å) .

Basic: What purification techniques are recommended for isolating this compound?

Q. Methodological Answer :

  • Flash Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) to remove unreacted sulfonyl chlorides .
  • Recrystallization : Dissolve in hot ethanol, cool to 4°C, and filter to obtain >95% purity .

Advanced: How does the thiazolo[5,4-b]pyridine moiety influence electronic properties?

Q. Methodological Answer :

  • Electron-Withdrawing Effects : The thiazole ring lowers π-π* transition energy (UV-vis λmax_{\text{max}} ~310 nm) .
  • Hammett Analysis : σp_p = +0.69 for thiazolo groups, enhancing sulfonamide acidity (pKa ~8.5) .

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